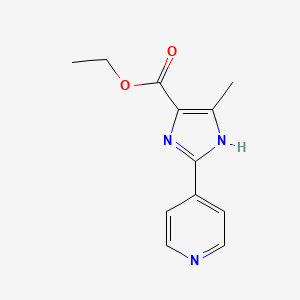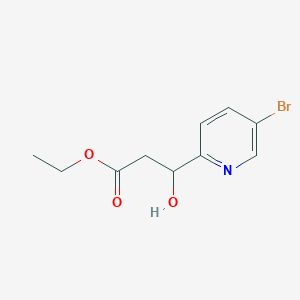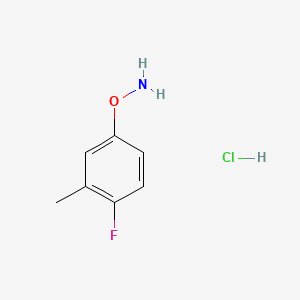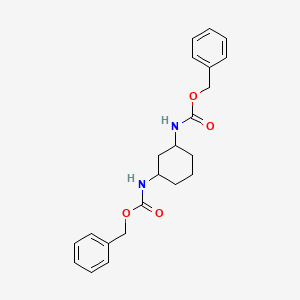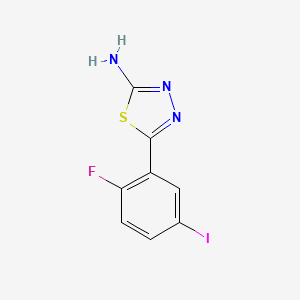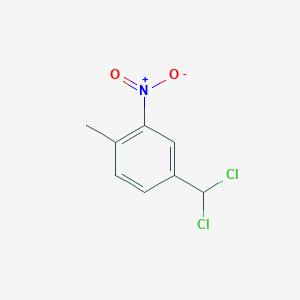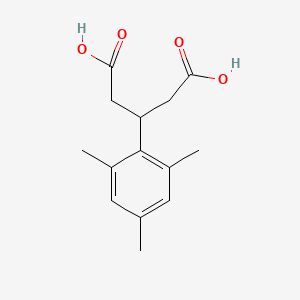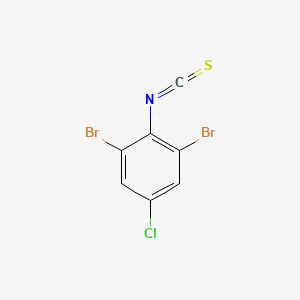
2,6-Dibromo-4-chlorophenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2ClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chlorophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-chloroaniline with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2,6-Dibromo-4-chloroaniline+Thiophosgene→2,6-Dibromo-4-chlorophenyl Isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,6-Dibromo-4-chlorophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
科学研究应用
2,6-Dibromo-4-chlorophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Dibromo-4-chlorophenyl Isothiocyanate involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Chlorophenyl Isothiocyanate: Similar structure but lacks the bromine substituents.
2,6-Dichlorophenyl Isothiocyanate: Similar structure but with chlorine substituents instead of bromine.
Phenyl Isothiocyanate: The parent compound without any halogen substituents.
Uniqueness
2,6-Dibromo-4-chlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and may provide distinct advantages in specific applications.
属性
分子式 |
C7H2Br2ClNS |
|---|---|
分子量 |
327.42 g/mol |
IUPAC 名称 |
1,3-dibromo-5-chloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Br2ClNS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI 键 |
VNCBICBVTVXPAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)N=C=S)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


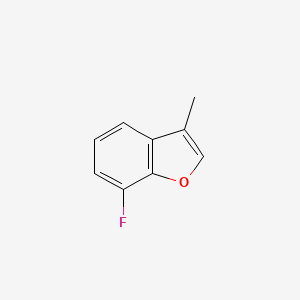
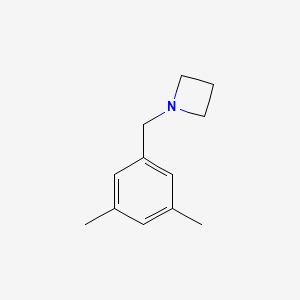
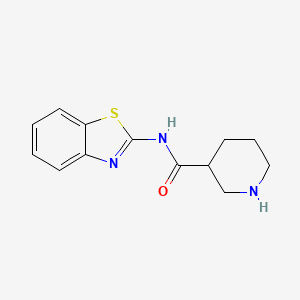

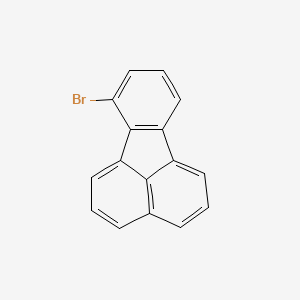
![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)
